molecular formula C5H4F3NO2S B2982728 1-(Trifluoromethylthio)pyrrolidine-2,5-dione CAS No. 183267-04-1

1-(Trifluoromethylthio)pyrrolidine-2,5-dione

Cat. No. B2982728
CAS RN: 183267-04-1
M. Wt: 199.15
InChI Key: XXLNEWKWTZRGKM-UHFFFAOYSA-N
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Description

1-(Trifluoromethylthio)pyrrolidine-2,5-dione is a synthetic organic compound with the molecular formula C5H4F3NO2S and a molecular weight of 199.15 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 1-(Trifluoromethylthio)pyrrolidine-2,5-dione is 1S/C5H4F3NO2S/c6-5(7,8)12-9-3(10)1-2-4(9)11/h1-2H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

1-(Trifluoromethylthio)pyrrolidine-2,5-dione is a solid substance . It has a predicted density of 1.60±0.1 g/cm3 . Its boiling point is predicted to be 145.1±50.0 °C .

Scientific Research Applications

Antioxidant Activity

1-(Trifluoromethylthio)pyrrolidine-2,5-dione has been identified as a class of organic Mannich base system with effective performance in antioxidant activity. Vibrational analysis, using experimental FT-IR and FT-Raman spectra, has been carried out, providing insights into structure-property relationships and bonding behaviors, as well as the nature of hybridization in such compounds (Boobalan et al., 2014).

Photocatalytic Applications

This compound plays a key role in the photocatalytic trifluoromethylthiolation process of aromatic alkenes. A specific photoredox system involving 1-(trifluoromethylthio)pyrrolidine-2,5-dione facilitates the efficient generation of a trifluoromethansulfenyl radical, leading to the regioselective installation of a CF3S group onto vicinal carbon atoms through redox-neutral processes (Li, Koike & Akita, 2017).

Corrosion Inhibition

New derivatives of pyrrolidine-2,5-dione, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have shown significant inhibitory action against corrosion of carbon steel in acidic media. These compounds exhibit increased inhibition efficiency with concentration, acting as mixed-type inhibitors (Zarrouk et al., 2015).

Synthesis of Derivatives

The synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives through addition reactions with amines and thiols has been documented. These derivatives can undergo further functionalization through oxidation, alkylation, and allylation reactions, offering moderate-to-good yields (Ali et al., 2015).

Conversion to Maleimide

Research has shown that pyrrolidine-2,5-dione and maleimide, vital organic scaffolds, can be interconverted. The study of tosylation of trans-3,4-dihydroxypyrrolidine-2,5-dione has provided insights into thermodynamic and kinetic factors affecting the reaction, as well as the understanding of pyrrolidine-2,5-diones and maleimides properties (Yan et al., 2018).

Safety And Hazards

This compound is classified as dangerous, with hazard statements H315-H319-H228 indicating that it can cause skin irritation, serious eye irritation, and is flammable . Precautionary measures include avoiding causing sparks or flames (P210), keeping the container tightly closed (P233), and wearing protective gloves/eye protection (P280) . In case of fire, use appropriate extinguishing media (P370+P378). If skin or eye irritation occurs, seek medical advice (P337+P313) .

properties

IUPAC Name

1-(trifluoromethylsulfanyl)pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO2S/c6-5(7,8)12-9-3(10)1-2-4(9)11/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLNEWKWTZRGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethylthio)pyrrolidine-2,5-dione

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